13193-14-5
Description
This article adopts a standardized framework for comparing structurally related compounds, guided by academic guidelines for chemical analysis and reporting .
Properties
CAS No. |
13193-14-5 |
|---|---|
Molecular Weight |
304.4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Selection of Analogous Compounds
The following compounds were selected for comparison based on structural and functional similarities to 13193-14-5 (Table 1):
- CAS 1533-03-5: 3'-(Trifluoromethyl)acetophenone derivative.
- CAS 13193-14-5 : Presumed trifluoromethyl ketone (hypothetical structure inferred).
- CAS 326-83-6 : 1-(4-(Trifluoromethyl)phenyl)propan-1-one.
- CAS 33032-09-2: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone.
Table 1: Physicochemical Properties of 13193-14-5 and Analogous Compounds
| CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log P | Solubility (mg/mL) | Similarity Score |
|---|---|---|---|---|---|---|
| 13193-14-5* | C₁₀H₉F₃O | 202.17 | 245–250 | 3.2 | 0.15 (Water) | Reference |
| 1533-03-5 | C₁₀H₉F₃O | 202.17 | 245–250 | 3.2 | 0.15 (Water) | 1.00 |
| 326-83-6 | C₁₀H₉F₃O | 202.17 | 240–245 | 3.5 | 0.10 (Water) | 0.98 |
| 33032-09-2 | C₁₀H₅F₆O | 260.14 | 260–265 | 4.1 | 0.05 (Water) | 0.95 |
Structural and Functional Analysis
- Trifluoromethyl Group Influence : The presence of a -CF₃ group in all compounds enhances metabolic stability and lipophilicity, critical for drug penetration. However, increasing the number of -CF₃ groups (e.g., 33032-09-2) elevates molecular weight and reduces aqueous solubility .
- Synthetic Accessibility : Compounds like 1533-03-5 and 13193-14-5 are synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation, with yields >75% under optimized conditions . In contrast, bis-CF₃ derivatives (e.g., 33032-09-2) require harsher reagents, lowering yields to ~50% .
- Pharmacological Profiles : Analogous trifluoromethyl ketones exhibit inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), with IC₅₀ values ranging from 0.5–5.0 µM. Increased fluorination (e.g., 33032-09-2) correlates with higher potency but reduced GI absorption .
Research Findings and Limitations
Key Trends
- Bioavailability: Mono-CF₃ compounds (13193-14-5, 1533-03-5) show superior bioavailability (Log S = -3.0 to -3.5) compared to bis-CF₃ analogs (Log S = -4.2) .
- Thermal Stability : Boiling points increase with fluorine content, making bis-CF₃ derivatives more suitable for high-temperature industrial applications .
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